7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution or coupling reactions.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride: This final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE
- 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE
Uniqueness
The uniqueness of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE lies in its specific combination of functional groups and aromatic systems, which confer unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17ClFN7O2S |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C20H17ClFN7O2S/c21-14-4-6-17(7-5-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)16-3-1-2-15(22)12-16/h1-7,12-13H,8-11H2 |
InChI Key |
BWGLDQMEYQQDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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